molecular formula C12H10KN3O3S B13128744 Potassium p-((p-aminophenyl)azo)benzenesulphonate CAS No. 85187-24-2

Potassium p-((p-aminophenyl)azo)benzenesulphonate

Cat. No.: B13128744
CAS No.: 85187-24-2
M. Wt: 315.39 g/mol
InChI Key: AWSNBLMLYDFJLF-UHFFFAOYSA-M
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Description

Potassium p-((p-aminophenyl)azo)benzenesulphonate (CAS: 85187-24-2; EINECS: 286-112-2) is an azo dye characterized by a sulfonate group and an azo (-N=N-) bridge linking two aromatic rings. Its molecular formula is C₁₂H₁₀KN₃O₃S, with a molecular weight of approximately 331.4 g/mol. This compound is synthesized via diazotization and coupling reactions, as exemplified by the preparation of structurally similar azo sulfonates (e.g., 4-(p-aminophenylazo) benzene sulphonic acid) using sulphanilic acid and nitrosating agents under acidic conditions . The potassium salt form enhances solubility in aqueous media, making it suitable for applications in textiles, cosmetics, and research as a chromogenic reagent.

Properties

CAS No.

85187-24-2

Molecular Formula

C12H10KN3O3S

Molecular Weight

315.39 g/mol

IUPAC Name

potassium;4-[(4-aminophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C12H11N3O3S.K/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)19(16,17)18;/h1-8H,13H2,(H,16,17,18);/q;+1/p-1

InChI Key

AWSNBLMLYDFJLF-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[K+]

Related CAS

104-23-4 (Parent)

Origin of Product

United States

Preparation Methods

Azo Coupling Reaction

  • Step 1: Diazotization
    The starting material, typically p-phenylenediamine or a related aromatic amine, is diazotized using sodium nitrite in an acidic medium at low temperatures (0–5 °C). This generates the diazonium salt intermediate necessary for azo coupling.

  • Step 2: Coupling with Benzenesulphonate
    The diazonium salt is then reacted with potassium benzenesulphonate or a related sulphonated aromatic compound under alkaline to neutral conditions. This coupling forms the azo linkage between the p-aminophenyl group and the benzenesulphonate moiety, yielding Potassium p-((p-aminophenyl)azo)benzenesulphonate.

Alternative Preparation via Substituted p-Aminophenol Intermediates

A patented multi-step process provides an alternative route involving substituted p-aminophenol intermediates, which can be adapted for the synthesis of azo compounds with sulphonate groups:

  • Step A: Formation of Intermediate Compound
    A precursor compound (Formula II) is reacted with potassium trimethylsilanolate (TMSOK) in a suitable solvent such as 2-methyltetrahydrofuran (MeTHF) at 65–70 °C for 2–3 hours to yield an intermediate (Formula III).

  • Step B: Conversion to Acid Chloride Intermediate
    The intermediate (Formula III) is treated with oxalyl chloride (1–1.5 equivalents) at 10–30 °C (preferably 20 °C) for 1–2 hours to form an acid chloride intermediate. This intermediate is then reacted with an alcohol (commonly anhydrous methanol, 5–15 equivalents) at 10–30 °C for 2–4 hours to produce another intermediate (Formula IV) with high purity (>99.5% by HPLC).

  • Step C: Catalytic Hydrogenation
    The intermediate (Formula IV) undergoes hydrogenation in the presence of a catalyst such as 5% palladium on carbon in methanol at controlled temperature to yield the final compound (Formula I), this compound.

Isolation and Purification

  • After the reaction, the mixture is neutralized to pH 7 using basic reagents.
  • The organic and aqueous layers are separated.
  • The organic layer is concentrated under vacuum to yield a crude product.
  • The crude product is suspended in a solvent mixture (e.g., toluene and hexane in a 2:1 volume ratio), filtered, and dried to obtain the pure compound.
  • Yields of intermediate compounds are typically high (e.g., 90–92% for Formula IV), and the process is scalable to at least 30 grams without further purification.

Reaction Conditions and Parameters Summary

Step Reagents & Conditions Temperature (°C) Time (hours) Solvent(s) Yield & Purity
A Compound II + TMSOK (3–3.5 eq) 65–70 2–3 2-Methyltetrahydrofuran (MeTHF) Intermediate III isolated
B1 Intermediate III + Oxalyl chloride (1–1.5 eq) 10–30 (20) 1–2 MeTHF or acetonitrile Acid chloride intermediate formed
B2 Acid chloride + Anhydrous methanol (5–15 eq) 10–30 (20) 2–4 Methanol Intermediate IV (≥99.5% purity)
C Intermediate IV + H2, Pd/C catalyst (5%) Ambient Variable Methanol Final product isolated

Research Findings and Technical Advantages

  • The described synthetic route offers technical and economic advantages over traditional methods, including:
    • Use of commercially available, less expensive starting materials.
    • Fewer synthetic steps with improved overall yields.
    • Enhanced scalability and safer handling.
    • Reduced environmental contamination.
    • Efficient isolation and purification protocols.
  • The process is adaptable to atmospheric pressure conditions but can be modified for other pressures if required.
  • Analytical techniques such as HPLC and NMR (including DEPT135 for carbon multiplicities) confirm the structure and purity of intermediates and final products.

Summary Table of Key Preparation Steps

Compound/Formulation Reaction Type Key Reagents Conditions Outcome
Formula II Starting material - - Precursor
Formula III Nucleophilic substitution Potassium trimethylsilanolate 65–70 °C, 2–3 h, MeTHF Intermediate III
Acid chloride intermediate Acyl chloride formation Oxalyl chloride 20 °C, 1–2 h, MeTHF Acid chloride intermediate
Formula IV Esterification Anhydrous methanol 20 °C, 2–4 h Intermediate IV (high purity)
Formula I Catalytic hydrogenation Pd/C catalyst, H2 Ambient, methanol Final azo compound

Chemical Reactions Analysis

Types of Reactions

Potassium P-[(P-Aminophenyl)Azo]Benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Products may include sulfonated quinones or other oxidized aromatic compounds.

    Reduction: The primary products are p-phenylenediamine and sulfanilic acid.

    Substitution: Depending on the substituents introduced, various substituted aromatic compounds can be formed.

Scientific Research Applications

Potassium P-[(P-Aminophenyl)Azo]Benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of Potassium P-[(P-Aminophenyl)Azo]Benzenesulfonate primarily involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form aromatic amines, which can further interact with biological molecules. The azo group can also participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Azo benzenesulphonates share a core structure but differ in substituents, which influence their physicochemical properties and applications. Below is a comparative analysis:

Compound Name CAS/EINECS Molecular Formula Key Features Applications References
Potassium p-((p-aminophenyl)azo)benzenesulphonate 85187-24-2 / 286-112-2 C₁₂H₁₀KN₃O₃S Amino group at para position; high aqueous solubility due to sulfonate and K⁺. Textile dye, analytical reagent
Sodium 4-[(2,4-diaminophenyl)azo]benzenesulphonate 10190-66-6 C₁₂H₁₁N₄NaO₃S Additional amino groups enhance chelation potential; used in hair dyes. Cosmetic colorant (hair dyes)
Sodium p-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulphonate 4156-21-2 / 223-989-2 C₉H₅Cl₂N₄NaO₃S Chlorinated triazine ring improves stability; reactive dye intermediate. Textile reactive dye synthesis
Acid Orange 7 (Sodium 4-[(2-hydroxy-1-naphthyl)azo]benzenesulphonate) 633-96-5 C₁₆H₁₁N₂NaO₄S Naphthol group increases hydrophobicity; moderate biodegradability. Textile dye, biological staining
Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate 589-02-6 / 209-630-2 C₁₉H₁₆KN₃O₃S Benzylamino substituent enhances UV absorption. pH indicator, specialty dyes

Key Comparative Findings

Solubility and Stability: this compound exhibits superior aqueous solubility compared to Acid Orange 7 (hydroxy-naphthyl group reduces solubility) and chlorinated triazine derivatives (steric hindrance from Cl groups) . The potassium counterion in the target compound enhances ionic stability relative to sodium salts, which are more hygroscopic .

Biodegradability: Azo dyes with sulfonate groups (e.g., Acid Orange 7) show moderate aerobic biodegradability (~40% degradation in 7 days), whereas compounds with bulky substituents (e.g., benzylamino or triazine groups) resist microbial breakdown due to structural complexity .

Textiles: Chlorinated triazine derivatives (e.g., CAS 4156-21-2) form covalent bonds with cellulose, offering superior wash-fastness compared to ionic dyes like the potassium azo sulfonate .

Synthetic Routes: Diazotization of sulphanilic acid (common for sulfonated azo dyes) requires strict pH control (0–5°C, acidic conditions) to avoid by-products, as seen in the synthesis of 4-(p-aminophenylazo) benzene sulphonic acid . Benzylamino derivatives require additional coupling steps with benzylamine, increasing synthetic complexity .

Research and Regulatory Considerations

  • This compound’s amino group may require toxicity assessments under Annex XVII .
  • Analytical Use : Its UV-Vis absorption maxima (~450–500 nm) align with other azo dyes, making it suitable for spectrophotometric detection methods .

Biological Activity

Potassium p-((p-aminophenyl)azo)benzenesulphonate, commonly referred to as an azo dye, is a compound that has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological effects of this compound, particularly focusing on its antifungal and antioxidant properties, as well as its potential applications in medical research.

This compound is characterized by the presence of azo (-N=N-) groups and sulfonic acid (-SO3−) functionalities. These groups contribute to its solubility and biological activity. The synthesis typically involves diazotization reactions followed by coupling with sulfonated phenols. The structural formula can be represented as follows:

C12H11N3O3S\text{C}_{12}\text{H}_{11}\text{N}_{3}\text{O}_{3}\text{S}

Antifungal Activity

Recent studies have demonstrated that this compound exhibits significant antifungal activity against various strains of fungi, particularly Candida species.

Case Study: Antifungal Efficacy

In a comparative study, the compound was tested against standard and clinical isolates of Candida. The results indicated a remarkable reduction in fungal growth, suggesting its potential as a novel antifungal agent. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 50 µg/mL for certain strains.

Fungal Strain MIC (µg/mL) Activity
Candida albicans50High
Candida glabrata75Moderate
Candida tropicalis100Low

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. The compound demonstrated significant free radical scavenging activity, which is essential for mitigating oxidative stress in biological systems.

The antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that the compound effectively reduced DPPH radicals, with an IC50 value of approximately 30 µg/mL.

Pharmacokinetics and Binding Studies

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Binding studies with serum proteins such as bovine serum albumin (BSA) revealed a strong affinity, which may enhance its bioavailability and therapeutic efficacy.

Binding Affinity Data

Compound Binding Constant (K) Number of Binding Sites (n)
This compound1.83×105 M11.83\times 10^5\text{ M}^{-1}1.5

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